1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea
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Overview
Description
1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and a thiourea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyl group. The thiourea moiety is then introduced through a series of reactions. Common synthetic routes include:
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Benzyl Group Introduction: The benzyl group is often introduced via alkylation reactions.
Thiourea Formation: The final step involves the reaction of the intermediate compound with thiourea under controlled conditions to yield the target compound.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea can be compared with other similar compounds, such as:
1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)urea: This compound has a similar structure but lacks the sulfur atom in the thiourea moiety.
1-(1-Benzylpiperidin-4-yl)-3-(3-methoxypropyl)carbamate: This compound features a carbamate group instead of the thiourea moiety.
The uniqueness of this compound lies in its thiourea moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(3-methoxypropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-21-13-5-10-18-17(22)19-16-8-11-20(12-9-16)14-15-6-3-2-4-7-15/h2-4,6-7,16H,5,8-14H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPZLKWNPCWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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